Bis(2-dichlorophosphinophenyl)ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-dichlorophosphinophenyl)ether can be synthesized through the reaction of diphenyl ether with dichlorophosphine. The reaction typically involves the following steps :
Dilution: Diphenyl ether (0.02 mol) is diluted in hexane (50 mL).
Addition of n-BuLi: A hexane solution of n-BuLi (42 mmol) is added dropwise at -78°C over approximately 5 minutes.
Reaction: The mixture is allowed to react for 1 hour at -78°C, then warmed to room temperature (approximately 25°C) and stirred for 16 hours.
Addition of Dichlorophosphine: A hexane solution of dichlorophosphine (42 mmol) is added dropwise at 0°C over approximately 5 minutes.
Final Reaction: The mixture is stirred at room temperature for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Bis(2-dichlorophosphinophenyl)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphine groups can be substituted with other nucleophiles.
Coordination Reactions: The phosphine groups can coordinate with metal centers to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used.
Major Products
Substitution Reactions: The major products are phosphine derivatives with substituted nucleophiles.
Coordination Reactions: The major products are metal-phosphine complexes.
Scientific Research Applications
Bis(2-dichlorophosphinophenyl)ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2-dichlorophosphinophenyl)ether involves its ability to act as a ligand and form complexes with metal centers. The phosphine groups coordinate with metal ions, stabilizing the metal center and facilitating various catalytic processes . The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved include coordination and electron transfer .
Comparison with Similar Compounds
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether (DPEphos): A similar compound with diphenylphosphine groups instead of dichlorophosphine.
Xantphos: Another diphosphine ligand with a different backbone structure.
Uniqueness
Bis(2-dichlorophosphinophenyl)ether is unique due to its dichlorophosphine groups, which provide different reactivity and coordination properties compared to other phosphine ligands. This makes it suitable for specific catalytic applications where other ligands may not be as effective .
Properties
IUPAC Name |
dichloro-[2-(2-dichlorophosphanylphenoxy)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4OP2/c13-18(14)11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)19(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGVZTTZQALKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2P(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746449 | |
Record name | [Oxydi(2,1-phenylene)]bis(phosphonous dichloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293994-89-4 | |
Record name | [Oxydi(2,1-phenylene)]bis(phosphonous dichloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1293994-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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